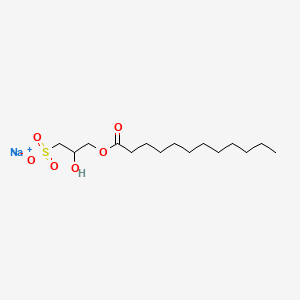

Sodium lauroyl hydroxypropyl sulfonate

Description

Overview of Specialty Anionic Surfactants and Their Role in Modern Chemistry

Surfactants, or surface-active agents, are amphiphilic compounds that reduce the surface tension between two liquids or between a liquid and a solid. cosmileeurope.eu Anionic surfactants, which possess a negatively charged hydrophilic head, are particularly effective at lifting and suspending dirt and oil, making them fundamental components in a vast array of products. nih.gov Their strong cleaning and foaming properties have made them indispensable in household detergents, personal care products, and industrial cleaning agents. nih.govjnfuturechemical.com

In modern chemistry, the role of anionic surfactants extends far beyond simple cleaning. They are crucial as emulsifiers, wetting agents, and dispersants in numerous industrial processes. cosmileeurope.eu For instance, in the textile industry, they facilitate the uniform penetration of dyes into fibers. jnfuturechemical.com In agriculture, they ensure the stable emulsion and effective application of pesticides and herbicides. semanticscholar.org Specialty anionic surfactants are developed to offer specific advantages over commodity surfactants, such as improved mildness, enhanced biodegradability, or superior performance in extreme conditions. These specialized molecules are the result of advanced chemical synthesis, designed to meet the growing demand for high-performance, environmentally conscious, and safer chemical ingredients. researchandmarkets.com

Genesis and Classification of Sodium Lauroyl Hydroxypropyl Sulfonate (SLHS) within the Sulfonate Family

This compound belongs to the sulfonate family of anionic surfactants. cosmileeurope.eu Its chemical name provides insight into its structure: "Sodium" indicates the presence of a sodium salt; "lauroyl" refers to the 12-carbon lauric acid fatty chain, which forms the hydrophobic tail; and "hydroxypropyl sulfonate" describes the hydrophilic head group. cosmileeurope.eudabbleanddollop.com

SLHS is classified as a sulfonated alkyl polyglucoside (SAPG). cosmeticsandtoiletries.com Its synthesis involves the reaction of an alkyl polyglucoside (APG), derived from renewable resources like corn and coconut, with sodium 3-chloro-2-hydroxypropyl sulfonate. dabbleanddollop.comcosmeticsandtoiletries.com This reaction is typically conducted in water and yields the final surfactant and sodium chloride as the only by-product. cosmeticsandtoiletries.com The starting materials are water-soluble, and the process avoids the use of other solvents. cosmeticsandtoiletries.com This synthesis route, utilizing plant-based raw materials, distinguishes SLHS from many petroleum-derived surfactants. cosmeticsandtoiletries.com

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | sodium;3-dodecanoyloxy-2-hydroxypropane-1-sulfonate |

| Molecular Formula | C15H29NaO6S |

| Molecular Weight | 360.44 g/mol |

| Stereochemistry | Racemic |

Significance of SLHS as a Contemporary Surfactant Alternative

The significance of SLHS lies in its positioning as a high-performance alternative to traditional anionic surfactants, particularly sulfates like sodium lauryl sulfate (B86663) (SLS) and sodium laureth sulfate (SLES). cosmeticsandtoiletries.com A primary driver for its adoption is its demonstrable mildness. dabbleanddollop.comtichemindustry.com Research has shown SLHS to be practically non-irritating to skin and eyes, a crucial attribute for personal care products designed for sensitive skin. dabbleanddollop.comcosmeticsandtoiletries.com

In comparative studies, SLHS has demonstrated a superior profile in terms of irritation potential. For example, in a Hen's Egg Test-Chorio-Allantoic Membrane (HET-CAM) assay, an in-vitro model for eye irritation, SLHS showed no irritation, whereas SLS and SLES recorded significant irritation scores. cosmeticsandtoiletries.com This mildness, combined with its ability to produce a fine and long-lasting foam, makes it a functionally effective and gentle cleansing agent. tichemindustry.com

Furthermore, SLHS is derived from largely renewable, vegetable-based raw materials and is noted for its biodegradability. cosmeticsandtoiletries.com These attributes align with the increasing industry and consumer demand for "green" and sustainable ingredients, positioning SLHS as a favorable choice for formulators aiming to develop eco-friendly products. cosmeticsandtoiletries.com It is compatible with most other surfactants, allowing for its use as either a primary or secondary surfactant in various formulations. tichemindustry.com

Table 2: Comparative Irritation Data of Anionic Surfactants

| Surfactant | HET-CAM Eye Irritation Score | Human Patch Test (1% active) |

| This compound (SLHS) | 0.0 (No irritation) | No potential for dermal irritation |

| Sodium Lauryl Sulfate (SLS) | 30.0 | Slight to severe irritation |

| Sodium Laureth Sulfate (SLES) | 25.5 | Potential for skin irritation |

Data from a 2013 study on sulfate-free formulations. cosmeticsandtoiletries.com

Research Gaps and Opportunities in SLHS Academic Inquiry

While the performance of SLHS in personal care applications is well-documented, several areas present opportunities for further academic research. The existing body of knowledge primarily focuses on its benefits in cleansing formulations, but its potential in other specialized chemical domains remains largely unexplored.

One significant research gap is the comprehensive investigation of its interaction with a wider range of materials, such as polymers and other classes of surfactants. mdpi.com Studies have explored its behavior with electrolytes and specific amphoteric surfactants, but a deeper understanding of its synergistic or antagonistic effects in more complex systems could unlock new applications. chula.ac.thchula.ac.th For instance, its utility in advanced drug delivery systems, specialty industrial cleaners, or agricultural formulations has not been extensively studied.

Further research could also focus on optimizing its synthesis process according to green chemistry principles. nih.gov Although its current production is more environmentally friendly than many traditional surfactants, academic inquiry could explore alternative catalytic methods or pathways to further reduce energy consumption and improve atom economy. Moreover, long-term environmental fate and aquatic toxicology studies, while initially favorable, would benefit from more extensive, peer-reviewed data to fully establish its ecological profile compared to both legacy and emerging surfactants. Finally, exploring the structure-property relationships of other sulfonated alkyl polyglucosides with varying alkyl chain lengths could provide valuable insights for designing next-generation bio-based surfactants with tailored functionalities. researchgate.netresearchgate.net

Structure

3D Structure of Parent

Properties

CAS No. |

3694-90-4 |

|---|---|

Molecular Formula |

C15H29NaO6S |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

sodium;3-dodecanoyloxy-2-hydroxypropane-1-sulfonate |

InChI |

InChI=1S/C15H30O6S.Na/c1-2-3-4-5-6-7-8-9-10-11-15(17)21-12-14(16)13-22(18,19)20;/h14,16H,2-13H2,1H3,(H,18,19,20);/q;+1/p-1 |

InChI Key |

OTJGELLVUIDZDO-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CS(=O)(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics of Sodium Lauroyl Hydroxypropyl Sulfonate

Established Synthetic Pathways for Hydroxypropyl Sulfonates

The industrial production of sodium lauroyl hydroxypropyl sulfonate primarily follows two distinct synthetic routes. These pathways leverage different starting materials but ultimately achieve the desired molecular architecture of a lauroyl ester linked to a hydroxypropyl sulfonate group.

Reaction of Sodium 3-Chloro-2-hydroxypropanesulfonate with Lauric Acid Derivatives

A prominent method for synthesizing this compound involves the reaction of a lauric acid derivative with sodium 3-chloro-2-hydroxypropanesulfonate. This multi-step process begins with the synthesis of the sulfonating agent itself.

The initial step is the sulfonation of epichlorohydrin (B41342) with sodium bisulfite to produce sodium 3-chloro-2-hydroxypropanesulfonate. This intermediate is then treated with a base, such as sodium phosphate (B84403), to form an epoxide intermediate, 2,3-oxiranemethane sulfonic acid sodium salt. This epoxide is a key reactive species in the subsequent esterification.

The final stage of this pathway is the esterification reaction where the 2,3-oxiranemethane sulfonic acid sodium salt is reacted with lauric acid. This reaction is typically carried out in an aqueous solution at elevated temperatures. Favorable conditions for this synthesis have been identified as reacting 3-chloro-2-hydroxy-propane sulfonic acid sodium with sodium phosphate at 55°C for 4 hours to form the epoxide. Subsequently, the epoxide solution is added to lauric acid at 90°C and reacted for 2.5 hours, resulting in a yield of 85.2%. researchgate.netasianpubs.orgasianpubs.org

Alkyl Polyglycoside (APG) Modification for Sulfonated Alkyl Polyglycoside (SAPG) Synthesis

An alternative and increasingly popular synthetic route involves the modification of alkyl polyglycosides (APGs). This method is favored for its use of renewable starting materials. In this process, a lauryl glucoside, a type of APG, is reacted with sodium 3-chloro-2-hydroxypropanesulfonate in an aqueous medium.

This reaction is a direct etherification where the hydroxyl groups of the alkyl polyglycoside act as nucleophiles, attacking the carbon atom bearing the chlorine in the sodium 3-chloro-2-hydroxypropanesulfonate. This results in the formation of a sulfonated alkyl polyglycoside, specifically sodium laurylglucosides hydroxypropyl sulfonate. The reaction is typically conducted in water without the need for other solvents and is generally complete within 4 to 5 hours at a temperature range of 75–80°C. google.com A key advantage of this method is the production of sodium chloride as the only by-product. google.com

Mechanistic Analysis of Esterification and Sulfonation Reactions in SLHS Synthesis

The synthesis of this compound involves fundamental organic reactions, primarily esterification and the formation of a sulfonate ether.

In the pathway involving lauric acid, the reaction of the carboxylate of lauric acid with the epoxide ring of 2,3-oxiranemethane sulfonic acid sodium salt proceeds via a nucleophilic ring-opening mechanism. The carboxylate anion acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. This attack is followed by the opening of the three-membered ring and subsequent protonation of the resulting alkoxide to form the hydroxyl group, yielding the final ester product.

In the APG modification pathway, the reaction is an example of a Williamson ether synthesis. The hydroxyl groups of the alkyl polyglycoside are deprotonated by a base to form alkoxides. These alkoxides then act as nucleophiles and attack the electrophilic carbon atom of sodium 3-chloro-2-hydroxypropanesulfonate that is bonded to the chlorine atom. This results in a nucleophilic substitution reaction, where the chloride ion is displaced, and a new ether linkage is formed, attaching the hydroxypropyl sulfonate group to the alkyl polyglycoside backbone. The presence of a base is crucial to activate the hydroxyl groups of the APG. google.com

Optimization of Reaction Parameters for Enhanced Product Attributes

The efficiency of the synthesis and the quality of the final this compound product are highly dependent on the careful control of various reaction parameters.

Temperature and Pressure Effects on Reaction Efficacy

Temperature is a critical parameter in both synthetic pathways. In the reaction of lauric acid with the epoxide intermediate, the temperature is maintained at around 90°C to ensure a sufficient reaction rate. researchgate.netasianpubs.orgasianpubs.org Similarly, for the APG modification route, a temperature range of 75-80°C is optimal for the reaction to proceed to completion in a reasonable timeframe. google.com While specific data on the effect of pressure on these reactions is not extensively detailed in the available literature, most syntheses are conducted at atmospheric pressure. It is plausible that elevated pressure could influence reaction rates, particularly in reactions involving gaseous reagents, though this is not a primary consideration in the described liquid-phase syntheses.

Table 1: Effect of Temperature on the Synthesis of Lauric acid-2-hydroxy-3-propane sulfonic acid sodium salt

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 80 | 3 | 75.3 |

| 90 | 3 | 85.2 |

| 100 | 3 | 82.1 |

Note: Data derived from studies on the synthesis of similar compounds and represents a general trend.

Stoichiometric Ratios of Reactants and Their Influence

The molar ratio of the reactants plays a crucial role in maximizing the yield and minimizing the presence of unreacted starting materials. In the synthesis involving the reaction of 2,3-epoxypropane sodium sulfonate with alkyl polyglycoside, the molar ratio of the epoxide to the alkyl polyglycoside can range from 1.0 to 4.0:1. google.com The optimal ratio is selected to ensure complete conversion of the alkyl polyglycoside while avoiding an excessive excess of the sulfonating agent, which would need to be removed in downstream processing. For the lauric acid pathway, the stoichiometry is carefully controlled to drive the esterification to completion.

Table 2: Influence of Reactant Molar Ratio on the Synthesis of Alkyl Polyglycoside Hydroxypropyl Sodium Sulfonate

| Molar Ratio (Epoxide:APG) | Reaction Time (h) | Conversion (%) |

| 1.0:1 | 6 | 85 |

| 2.0:1 | 6 | 95 |

| 3.0:1 | 6 | 98 |

| 4.0:1 | 6 | 98 |

Note: This data is illustrative of the general impact of stoichiometric ratios on this type of reaction.

Purification and Isolation Techniques for High-Purity SLHS

The synthesis of this compound (SLHS) results in a reaction mixture that contains the desired product, unreacted starting materials, and byproducts such as sodium chloride. cosmeticsandtoiletries.com Achieving high-purity SLHS suitable for specialized applications necessitates effective purification and isolation techniques. While specific research detailing the purification of SLHS is not extensively documented in publicly available literature, standard methods employed for analogous surfactants like sodium lauryl sulfate (B86663) (SLS) can be extrapolated. These techniques primarily focus on separating the target molecule from impurities based on differences in their physicochemical properties.

Common purification strategies for surfactants include:

Crystallization: This is a widely used method for purifying solid compounds. For surfactants, this often involves dissolving the crude product in a suitable solvent or solvent mixture (such as ethanol) at an elevated temperature and then cooling the solution to allow the desired surfactant to crystallize while impurities remain in the solution. researchgate.net The purity of the resulting crystals can be further enhanced by repeated crystallization cycles. For instance, in the purification of SLS, impurities like dodecyl alcohol and sodium sulfate are removed by dissolving the mixture in hot ethanol, where only the SLS crystallizes upon cooling. researchgate.net A multi-stage crystallization process with gradual temperature reduction can also be employed to isolate the pure compound. google.com

Solvent Extraction: This technique is particularly useful for removing unreacted non-polar impurities, such as free fatty alcohols or oils, from the more polar surfactant. In the case of SLS, an aqueous solution of the crude product is extracted with a non-polar solvent like petroleum ether or hexane. usp.orggoogle.com The non-polar impurities preferentially dissolve in the organic phase, which is then separated from the aqueous phase containing the purified surfactant. The efficiency of this process can sometimes be enhanced by the addition of a lower alkanol, like isopropanol, which helps promote the extraction of free oil without excessively solubilizing the extraction solvent in the aqueous medium. google.com

Chromatography: Column chromatography is a powerful technique for separating compounds with high resolution. While it may be less common for large-scale industrial production due to cost, it is invaluable for obtaining highly purified standards for analytical purposes. Different types of chromatography, such as ion-exchange or reversed-phase chromatography, could be employed to separate SLHS from ionic and non-ionic impurities based on their charge and polarity.

Filtration and Washing: Following crystallization, filtration is a critical step to separate the solid crystals from the mother liquor containing dissolved impurities. google.com The filter cake is then typically washed with a cold solvent (like acetone) to remove any remaining impurities adhering to the crystal surface. google.com

The selection of a specific purification method or a combination of techniques depends on the initial purity of the crude SLHS, the nature of the impurities, the desired final purity, and economic considerations for industrial-scale production.

Table 1: Comparison of Potential Purification Techniques for SLHS

| Technique | Principle of Separation | Key Impurities Targeted | Advantages | Potential Challenges |

| Crystallization | Differential solubility upon cooling | Unreacted starting materials, inorganic salts (e.g., sodium sulfate) | Scalable, can yield high purity | Requires suitable solvent, potential for product loss in mother liquor |

| Solvent Extraction | Differential partitioning between immiscible solvents | Unreacted lauryl alcohol, free oils | Effective for non-polar impurities, can be run continuously | Requires handling of organic solvents, potential for emulsion formation |

| Chromatography | Differential adsorption/partitioning on a stationary phase | Close structural analogs, ionic and non-ionic impurities | Very high purity achievable, high resolution | High cost, not easily scalable for bulk production |

| Filtration/Washing | Physical separation of solid and liquid phases | Dissolved impurities in mother liquor | Simple, essential post-crystallization step | Incomplete removal of impurities if not washed properly |

Green Chemistry Considerations in SLHS Manufacturing Processes

Green chemistry principles are increasingly influencing the design of chemical manufacturing processes to minimize environmental impact and enhance sustainability. The production of this compound and related compounds like Sodium Laurylglucosides Hydroxypropylsulfonate incorporates several green chemistry aspects, from the selection of raw materials to the reaction conditions and byproducts.

Renewable Feedstocks: A significant feature of SLHS synthesis is its reliance on renewable, plant-based raw materials. specialchem.com The "lauroyl" group is typically derived from coconut or palm kernel oil, while the glucoside component in related surfactants is derived from corn. dabbleanddollop.com This reduces the dependence on petroleum-based feedstocks, which are finite and contribute to greenhouse gas emissions. cosmeticsandtoiletries.comaiche.org The renewable carbon index for a similar surfactant, sodium laurylglucosides hydroxypropyl sulfonate, is reported to be 0.875, indicating that nearly 90% of its carbon content originates from renewable sources. cosmeticsandtoiletries.com

Atom Economy and Reaction Efficiency: The primary synthetic route to produce sulfonated alkyl polyglucosides (SAPGs) like SLHS involves the reaction of an alkyl polyglucoside (APG) with sodium 3-chloro-2-hydroxypropyl sulfonate. cosmeticsandtoiletries.com This reaction is typically conducted in water as the solvent, avoiding the need for volatile organic compounds (VOCs) that can contribute to air pollution. cosmeticsandtoiletries.com The reaction is reported to be complete in 4-5 hours at a moderate temperature of 75–80°C. cosmeticsandtoiletries.com A key advantage of this synthesis is that the only significant byproduct is sodium chloride (common salt), which is non-hazardous and can be managed relatively easily. cosmeticsandtoiletries.com This represents a high atom economy, a core principle of green chemistry where a high proportion of the atoms in the reactants are incorporated into the final product.

Biodegradability and Environmental Profile: SLHS is designed to be readily biodegradable, meaning it can be broken down by microorganisms in the environment, preventing its accumulation and potential long-term ecological impact. tichemindustry.com This contrasts with some older classes of surfactants that were more persistent. The eco-friendly profile is a key driver for its use in personal care and cleaning products, aligning with consumer demand for sustainable products. cosmeticsandtoiletries.com The manufacturing process for related compounds has been recognized for its green credentials, generating no air emissions or wastewater discharges. dabbleanddollop.com

Table 2: Green Chemistry Metrics in SLHS Synthesis

| Green Chemistry Principle | Application in SLHS Manufacturing | Research Findings |

| Use of Renewable Feedstocks | Lauryl group from coconut/palm oil; glucoside from corn. dabbleanddollop.com | Renewable carbon index of nearly 90% for related surfactants. cosmeticsandtoiletries.com |

| Atom Economy | High incorporation of reactant atoms into the final product. | The primary byproduct is non-hazardous sodium chloride. cosmeticsandtoiletries.com |

| Safer Solvents and Auxiliaries | The reaction is conducted in water, avoiding organic solvents. cosmeticsandtoiletries.com | Eliminates the use and potential release of volatile organic compounds. |

| Energy Efficiency | Moderate reaction temperatures (75-80°C). cosmeticsandtoiletries.com | Reduces the energy consumption and associated carbon footprint of the process. |

| Design for Degradation | The final product is readily biodegradable. tichemindustry.com | The surfactant does not persist in the environment, minimizing ecological harm. cosmeticsandtoiletries.com |

By integrating these green chemistry principles, the manufacturing process for SLHS and similar surfactants represents a move towards more sustainable chemical production, minimizing waste, reducing reliance on fossil fuels, and creating products that are safer for both consumers and the environment. cosmeticsandtoiletries.comdabbleanddollop.com

Fundamental Surfactant Science of Sodium Lauroyl Hydroxypropyl Sulfonate

Interfacial Activity and Surface Tension Reduction Mechanisms

Surfactants, including sodium lauroyl hydroxypropyl sulfonate, reduce the surface tension of a liquid by adsorbing at the air-water interface. cosmileeurope.eu The amphiphilic nature of the molecule drives this process; the hydrophobic lauroyl tail is repelled by water, while the hydrophilic sulfonate headgroup is attracted to it. youtube.com This orientation disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension. youtube.com

As the concentration of this compound in a solution increases, its molecules populate the air-water interface. This leads to a significant decrease in surface tension until the interface becomes saturated with surfactant molecules. At this point, further addition of the surfactant results in the formation of micelles within the bulk of the solution, and the surface tension remains relatively constant. ijset.in This minimum surface tension value is a key characteristic of a surfactant's efficiency.

Self-Assembly Phenomena and Micellar Formation

Above a specific concentration, known as the critical micelle concentration (CMC), individual surfactant molecules (monomers) in the bulk solution begin to aggregate into organized structures called micelles. wikipedia.org This self-assembly is a spontaneous process driven by the hydrophobic effect. The hydrophobic tails cluster together to minimize their contact with water, forming the core of the micelle, while the hydrophilic headgroups form the outer shell, remaining in contact with the surrounding water. ijset.in This arrangement is thermodynamically favorable as it reduces the free energy of the system.

The formation of micelles is a dynamic equilibrium, with monomers constantly exchanging with surfactants in the micelles. The CMC is a fundamental property of a surfactant and signifies the concentration at which significant changes in the physicochemical properties of the solution, such as surface tension, conductivity, and solubilization capacity, are observed. ijset.inalfa-chemistry.com

The CMC is a crucial parameter for characterizing surfactants and can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. nih.gov A sharp change or inflection point in the plot of the measured property against concentration indicates the onset of micelle formation. alfa-chemistry.com Common methods include:

Surface Tension: This is a widely used method where the surface tension of the solution is measured at various surfactant concentrations. The surface tension decreases as the surfactant concentration increases up to the CMC. Beyond the CMC, the surface tension remains almost constant because the interface is saturated, and any additional surfactant forms micelles. alfa-chemistry.com The CMC is identified as the concentration at which the break in the plot of surface tension versus the logarithm of concentration occurs. alfa-chemistry.com

Conductivity: This method is suitable for ionic surfactants like this compound. Below the CMC, the conductivity of the solution increases linearly with concentration as the surfactant exists as individual ions. When micelles form, the mobility of the surfactant ions is reduced because the counterions become associated with the micelle, leading to a decrease in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the graph gives the CMC. alfa-chemistry.com

Micropolarity (Fluorescence Probes): This technique utilizes fluorescent molecules, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, the probe is in a polar environment. Above the CMC, the hydrophobic probe partitions into the nonpolar core of the micelles. This change in the microenvironment causes a shift in the fluorescence intensity, which can be plotted against surfactant concentration to determine the CMC. nih.gov

| Physicochemical Method | Principle of CMC Determination | Applicability |

|---|---|---|

| Surface Tension | Measures the change in surface tension with increasing surfactant concentration. The CMC is the point where surface tension becomes relatively constant. alfa-chemistry.com | Applicable to both ionic and non-ionic surfactants. acs.org |

| Conductivity | Monitors the change in the electrical conductivity of an ionic surfactant solution. The CMC is identified by a break in the conductivity versus concentration plot. | Primarily suitable for ionic surfactants. alfa-chemistry.com |

| Micropolarity (Fluorescence) | Uses a fluorescent probe that partitions into the hydrophobic micellar core, causing a detectable change in its fluorescence spectrum. nih.gov | A sensitive method applicable to various types of surfactants. acs.org |

The shape and size of micelles are not static and can be influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes. ijset.innih.gov Alkyl sulfonate surfactants can form various micellar structures:

Spherical Micelles: At concentrations just above the CMC, surfactants typically form spherical micelles. nih.gov In this arrangement, the hydrophobic tails form a liquid-like core, and the hydrophilic heads create a charged outer surface. acs.org

Cylindrical or Rod-like Micelles: As the surfactant concentration increases, or with the addition of salt, spherical micelles can grow and transform into cylindrical or rod-like structures. This transition occurs because the added electrolytes screen the electrostatic repulsion between the charged headgroups, allowing the micelles to pack more closely. nih.gov

Worm-like and Branched Micelles: At even higher concentrations or under specific conditions, cylindrical micelles can become elongated and flexible, forming worm-like micelles. These can entangle, leading to a significant increase in the viscosity of the solution. Further aggregation can lead to the formation of branched micellar networks.

The morphology of these aggregates is a critical factor in determining the rheological properties of the surfactant solution. An increase in surfactant concentration generally leads to a gradual increase in micellar size and aggregation number (the number of surfactant molecules per micelle). nih.gov

Foaming Performance and Foam Stability Dynamics

This compound is known for its excellent foaming properties, producing a fine and long-lasting foam. tichemindustry.com Foam is a dispersion of a gas in a liquid, and its formation and stability are governed by the surfactant's ability to reduce surface tension and form a stable interfacial film. youtube.com

The ability of a surfactant solution to form foam (foamability) and the persistence of that foam over time (foam stability) are influenced by several factors:

Electrolyte Concentration: The addition of electrolytes, such as sodium chloride (NaCl), can significantly impact foam stability. For anionic surfactants, electrolytes reduce the electrostatic repulsion between the negatively charged headgroups at the bubble interface. nih.gov This allows for a more tightly packed surfactant film, which can enhance foam stability by reducing drainage and gas diffusion between bubbles. nih.govmdpi.com However, excessive salt concentrations can lead to destabilization. nih.gov

Co-surfactant Presence: The inclusion of other surfactants, particularly amphoteric surfactants like cocamidopropyl betaine (B1666868), can boost foam volume and stability. chula.ac.th The co-surfactant can pack between the primary surfactant molecules at the interface, reducing repulsion and increasing the viscoelasticity of the foam lamellae (the thin liquid films between bubbles). chula.ac.th

pH: The pH of the solution can affect the charge of the surfactant headgroups and thus influence intermolecular interactions at the bubble surface. For sulfonate surfactants, which are strong anions, the effect of pH on the surfactant itself is minimal over a wide range. However, pH can influence the stability of the foam films. mdpi.comnih.gov

Temperature: An increase in temperature generally supports foam generation but can have a negative impact on foam stability. researchgate.net Higher temperatures increase the kinetic energy of the molecules, which can lead to faster drainage of the liquid from the foam and a higher rate of bubble coalescence. researchgate.net

| Factor | Effect on Foaming Performance | Underlying Mechanism |

|---|---|---|

| Electrolyte Concentration | Can enhance foam stability up to an optimal concentration. nih.gov | Reduces electrostatic repulsion between surfactant headgroups, leading to a more stable interfacial film. nih.gov |

| Co-surfactant Presence | Often improves foamability and stability. chula.ac.th | Co-surfactants can pack at the interface, increasing film elasticity and stability. chula.ac.th |

| pH | Can influence foam stability by altering interfacial properties. nih.gov | Affects the electrical double layer and intermolecular forces within the foam lamellae. nih.gov |

| Temperature | Higher temperatures can increase foamability but decrease foam stability. researchgate.net | Increased molecular motion leads to faster film drainage and bubble coalescence. researchgate.net |

The generation of foam involves the creation of a large surface area between a liquid and a gas, which is energetically unfavorable. Surfactants facilitate this process by rapidly adsorbing to the newly formed interface and lowering the surface tension. youtube.com

Once foam is formed, its stability is determined by several mechanisms that counteract the processes of foam collapse, namely drainage, coalescence, and disproportionation (Ostwald ripening):

Gibbs-Marangoni Effect: This is a crucial mechanism for foam stability. If a foam film is stretched, the local surfactant concentration at the stretched area decreases, causing the surface tension to increase locally. This gradient in surface tension pulls surrounding surfactant molecules, along with the underlying water layer, toward the thinned spot, thus healing the film and preventing rupture. youtube.com

Surface Elasticity: The presence of a packed surfactant layer at the interface imparts elasticity to the bubble surface. This elasticity provides resistance to deformation and rupture of the foam films.

Electrostatic Repulsion: For ionic surfactants like this compound, the charged headgroups at the two surfaces of a foam film create an electrostatic repulsion. This repulsion, known as the disjoining pressure, counteracts the van der Waals forces that would otherwise pull the surfaces together, thus preventing the film from thinning to the point of rupture. nih.gov

Increased Bulk and Surface Viscosity: The presence of surfactants can increase the viscosity of the liquid in the foam lamellae and at the surface. youtube.com While not a direct stabilizing force, higher viscosity slows down the rate of liquid drainage and film thinning, thereby prolonging the life of the foam. youtube.com

Detergency Mechanisms and Emulsification Efficiency

The primary function of a surfactant in cleaning applications is detergency, which involves the removal of foreign material from a solid surface. The emulsification of oils and fats is a critical component of this process. This compound, as an anionic surfactant, exhibits effective detergency and emulsification through the synergistic action of its molecular structure.

The detergency mechanism of SLHS is rooted in its amphiphilic nature. The molecule possesses a lipophilic lauroyl tail (derived from lauric acid) and a hydrophilic hydroxypropyl sulfonate head group. This structure allows SLHS to orient itself at the interface between oil and water, reducing the interfacial tension and facilitating the removal of oily soils. The process involves several key steps:

Adsorption at Interfaces: SLHS molecules adsorb onto the surface of the soil and the substrate.

Reduction of Interfacial Tension: This adsorption lowers the energy required to break up the soil and lift it from the surface.

Micelle Formation: Above a certain concentration, known as the critical micelle concentration (CMC), SLHS molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, encapsulating the oily soil, while the hydrophilic heads remain in contact with the aqueous phase.

Suspension and Prevention of Redeposition: The encapsulated soil is then lifted into the bulk of the cleaning solution and held in suspension, preventing it from redepositing onto the cleaned surface.

A key indicator of a surfactant's cleaning performance is its ability to emulsify oils. One study investigated the efficiency of various surfactants in cleaning squalene (B77637), a component of human hair lipids, from hair fibers. The results demonstrated the competitive performance of this compound in this regard.

Table 1: Comparative Squalene Cleaning Efficiency

| Surfactant | Squalene Cleaning Efficiency (SQ) |

| This compound (SLHS) | 18.7 |

| Sodium Lauryl Sulfate (B86663) (SLS) | 15.8 |

| Sodium Lauryl Ether Sulfate (SLES) | 10.0 |

| Nonoxynol-9 | 37.5 |

Lower SQ values indicate higher cleaning efficiency.

Wetting Properties and Their Molecular Underpinnings

The wetting ability of a surfactant is its capacity to lower the contact angle of a liquid on a solid surface, allowing the liquid to spread more effectively. This property is fundamental to many applications, from ensuring even coverage of a cleaning solution to facilitating the penetration of active ingredients.

The wetting properties of this compound are directly linked to its molecular structure. The presence of the lauroyl group provides the necessary hydrophobicity to interact with non-polar surfaces, while the hydrophilic sulfonate and hydroxyl groups ensure its solubility and interaction with the aqueous phase. This amphiphilic character allows SLHS to adsorb at the solid-liquid interface, reducing the surface tension of the liquid and, consequently, the contact angle.

The molecular underpinnings of wetting by sulfonate surfactants involve the orientation of the surfactant molecules at the interface. The hydrophobic tail adsorbs onto the solid surface, particularly if the surface is hydrophobic, while the hydrophilic head group remains oriented towards the aqueous phase. This molecular arrangement effectively modifies the surface energy of the solid, making it more receptive to the liquid. The presence of a hydroxyl group in the hydrophilic head of SLHS can further enhance its wetting properties through potential hydrogen bonding interactions.

A key parameter for evaluating wetting efficiency is the contact angle of a surfactant solution on a given surface. A lower contact angle indicates better wetting. While specific contact angle measurements for this compound on various surfaces were not found in the reviewed literature, the general behavior of anionic surfactants can provide an indication of its performance. For instance, the contact angle of a surfactant solution on a hydrophobic surface like polypropylene (B1209903) decreases as the surfactant concentration increases, demonstrating improved wetting.

Table 2: General Effect of Anionic Surfactant Concentration on Contact Angle on a Hydrophobic Polymer Surface

| Surfactant Concentration | Qualitative Contact Angle | Wetting Efficiency |

| Below CMC | High | Low |

| At and Above CMC | Significantly Reduced | High |

The ability of a surfactant to reduce the surface tension of water is a direct measure of its potential as a wetting agent. While specific surface tension values for SLHS at various concentrations were not available in the reviewed literature, it is a fundamental property of surfactants to lower the surface tension of aqueous solutions. This reduction in surface tension is what drives the spreading of the liquid over a surface.

Complex Interactions in Multi Component Systems

Interactions with Electrolytes

The addition of electrolytes to surfactant solutions can significantly alter their properties, and SLHS is no exception. These effects are primarily due to the influence of ions on the electrostatic interactions between surfactant headgroups and the resulting changes in micellar structures.

Sodium Chloride (NaCl) Effects on Viscosity and Foamability of SLHS Solutions

The presence of sodium chloride (NaCl) in aqueous solutions of sodium lauroyl hydroxypropyl sulfonate has a pronounced impact on both viscosity and foamability. Research indicates that increasing the concentration of NaCl generally leads to an increase in the viscosity of a 10% w/w SLHS solution. thaiscience.infochula.ac.th This phenomenon is attributed to the shielding of the electrostatic repulsion between the negatively charged sulfonate headgroups of the SLHS molecules by the sodium ions (Na⁺). This reduction in repulsion allows the surfactant molecules to pack more tightly, promoting the growth of micelles from smaller spherical structures into larger, elongated or worm-like micelles, which entangle and increase the solution's viscosity. thaiscience.info

Foamability, or the ability to generate foam, is also significantly affected by the addition of NaCl. Studies have shown that both NaCl and the amphoteric surfactant cocamidopropyl betaine (B1666868) have a significant effect on the foamability of SLHS solutions. thaiscience.infochula.ac.th The presence of electrolytes can enhance foamability by promoting the formation of a more stable and elastic interfacial film at the air-water interface.

Influence of Electrolytes on Micellar Morphology and Viscoelasticity

While direct studies on the micellar morphology and viscoelasticity of pure SLHS solutions with varying electrolyte concentrations are not extensively detailed in the reviewed literature, the observed increase in viscosity with added NaCl strongly suggests a transition in micellar morphology. thaiscience.info For many anionic surfactants, the addition of salt screens the electrostatic repulsions between the head groups, reducing the effective head group area and favoring a change in the packing parameter. This encourages the transition from small, spherical micelles to larger, cylindrical or worm-like micelles. nih.gov These elongated micelles can entangle, leading to a significant increase in the solution's viscoelasticity. Further investigation into the micelle microstructure of SLHS in the presence of electrolytes is needed to fully understand the mechanisms behind its rheological behavior. thaiscience.info

Interactions with Amphoteric Surfactants

Amphoteric surfactants, which possess both positive and negative charges depending on the pH, are often co-formulated with anionic surfactants like SLHS to enhance performance and mildness.

Cocamidopropyl Betaine (CAPB) and its Role in Modulating SLHS Solution Properties

Cocamidopropyl betaine (CAPB) is a widely used amphoteric surfactant that exhibits significant interactions with SLHS. In a 10% w/w SLHS solution, the addition of CAPB has a complex effect on viscosity. The viscosity of the mixture increases with increasing CAPB concentration up to 2% w/w, after which higher concentrations of CAPB lead to a reduction in viscosity. thaiscience.infochula.ac.thchula.ac.th This suggests an optimal ratio for building viscosity, where the zwitterionic nature of CAPB at the formulation's pH allows it to effectively bridge the negatively charged SLHS micelles.

Below is an interactive data table summarizing the effects of NaCl and CAPB on the viscosity of a 10% w/w SLHS solution.

Synergistic and Antagonistic Effects in Mixed Surfactant Systems

The interactions between different types of surfactants in a mixture can lead to synergistic effects, where the performance of the mixture is greater than the sum of its individual components, or antagonistic effects, where the performance is reduced.

In systems containing anionic and amphoteric surfactants like SLHS and CAPB, synergistic interactions are often observed. chula.ac.th This is due to the reduction of electrostatic repulsion between the anionic headgroups by the zwitterionic CAPB, leading to more compact packing at the interface and in micelles. This can result in enhanced viscosity and foam boosting.

The interaction between anionic and cationic surfactants can be more complex. Strong attractive forces between the oppositely charged headgroups can lead to the formation of insoluble complexes, an antagonistic effect. However, under certain conditions, these interactions can be synergistic, leading to the formation of viscoelastic phases or enhanced surface activity. diva-portal.org

Interactions with Polymers and Macromolecules

The addition of polymers to surfactant solutions is a common strategy to modify their rheological properties and enhance stability. The nature of the interaction between a surfactant and a polymer depends on the charges of both species and the presence of hydrophobic moieties.

While specific studies on the interaction of this compound with polymers are not prevalent in the reviewed literature, general principles of anionic surfactant-polymer interactions can be applied. For instance, the interaction between anionic surfactants like sodium lauryl sulfate (B86663) (SLS) and non-ionic polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) has been studied. researchgate.net In such systems, the surfactant can bind to the polymer backbone, leading to changes in the polymer's conformation and the solution's rheology. At a certain surfactant concentration, known as the critical aggregation concentration (CAC), the surfactant molecules begin to form micelle-like aggregates along the polymer chain. This can lead to a significant increase in viscosity. researchgate.net

Competitive interactions can also occur. For example, SLS has been shown to competitively interact with HPMC-AS, a polymer used in pharmaceutical formulations, which can negatively impact the bioavailability of certain drugs by preventing the polymer from effectively inhibiting crystallization. researchgate.net

Interactions with Proteins and Biological Interfaces

The interaction of surfactants with proteins is a critical area of study, providing insight into their biological effects, such as skin irritation.

The Zein (B1164903) test is a widely used in vitro method to assess the irritation potential of surfactants. Zein, a protein derived from corn, is insoluble in water but can be solubilized by denaturing surfactants. researchgate.net The amount of zein solubilized by a surfactant solution correlates with its potential to cause irritation. researchgate.net The mechanism involves the surfactant interacting with the protein, leading to its denaturation and unfolding. researchgate.netsemanticscholar.org Anionic surfactants are particularly effective at this, as they can be electrostatically attracted to positively charged groups on the protein at low concentrations, and subsequently incorporate into the protein's globular structure, forming hydrophobic microdomains that lead to solubilization. researchgate.netresearchgate.net

| Surfactant Type | Zein Solubilization (mg N/100 mL) | Implication |

| Sodium Lauryl Sulfate (SLS) | 572 | High interaction/denaturation potential |

| Sodium Coco Sulfate (SCS) | 455 | High interaction/denaturation potential |

| Sodium Lauroyl Sarcosinate | 321 | Moderate interaction potential |

| Sodium Laureth Sulfate (SLES) | 276 | Moderate interaction potential |

| This table presents illustrative data on the solubilization of Zein by various anionic surfactants, indicating their relative protein interaction strength. Higher values suggest a greater potential for protein denaturation. Data adapted from related studies. researchgate.net |

Hemolysis assays, which measure the lysis of red blood cells, are another tool used to evaluate the biological activity and biocompatibility of surfactant-containing systems. nih.gov For instance, these assays can be employed to assess protein-conjugated nanoparticles, where low hemolysis is indicative of a formulation suitable for systemic circulation. nih.gov

Surfactants can significantly alter the secondary structure of proteins. The interaction process often occurs in distinct stages, starting with the incorporation of surfactant molecules into the protein's native structure, followed by the complete unfolding of the protein at higher surfactant concentrations. researchgate.netsemanticscholar.org This unfolding disrupts the delicate balance of forces that maintain the protein's secondary structures, such as alpha-helices and beta-sheets. The hydrophobic and electrostatic interactions between the surfactant and the protein's amino acid residues drive this conformational change. mdpi.com The disruption of the native structure is a key component of the denaturation process observed in phenomena like skin irritation. researchgate.net

Mixed Micellization Theory and Experimental Validation

In many formulations, surfactants are used in mixtures to achieve synergistic effects and superior performance. The formation of micelles from a mixture of two or more different surfactants is known as mixed micellization.

The behavior of these mixed systems can be described by theoretical models. For ideal mixtures, Clint's theory is often applied to predict the critical micelle concentration (CMC) of the mixture. mdpi.com However, most surfactant mixtures exhibit non-ideal behavior due to specific interactions between the different surfactant molecules in the micelle. mdpi.com

For non-ideal systems, the Rubingh theory provides a framework for analysis. mdpi.comresearchgate.net This model introduces an interaction parameter, β, which quantifies the nature and strength of the interactions between the surfactant components in the mixed micelle. researchgate.netdoi.or.kr

A negative β value indicates synergistic interactions, meaning the mixture is more favorable for micelle formation than the individual components. This results in a CMC lower than predicted by ideal models. doi.or.kr

A positive β value suggests antagonistic interactions.

A β value of zero corresponds to ideal mixing.

Experimental validation of these theories is typically achieved through techniques like surface tensiometry and conductometry, which are used to determine the CMC of the surfactant mixtures. doi.or.kr By comparing the experimental CMC values with those predicted by the ideal and non-ideal models, researchers can calculate the interaction parameter (β) and the composition of the mixed micelles, thereby confirming the presence and extent of synergistic or antagonistic interactions. mdpi.comresearchgate.netdoi.or.kr

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural and Interaction Analysis

Spectroscopy is pivotal in elucidating the molecular structure of SLHS and probing the microenvironment of its micellar aggregates.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a molecular fingerprint. In the analysis of SLHS, Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation. shimadzu.com

Key vibrational bands expected in the FTIR spectrum of SLHS include:

O-H Stretching: A broad band, typically around 3500-3200 cm⁻¹, corresponding to the hydroxyl (-OH) group.

C-H Stretching: Sharp peaks in the 3000-2800 cm⁻¹ region, indicative of the aliphatic lauroyl chain.

C=O Stretching: A strong absorption peak around 1735 cm⁻¹ from the ester carbonyl group.

S=O Stretching: Strong, characteristic bands for the sulfonate group (SO₃⁻) are expected, typically appearing in the 1260-1150 cm⁻¹ (asymmetric) and 1070-1030 cm⁻¹ (symmetric) regions. The analysis of the sulfate (B86663)/sulfonate band intensity can be used for quantification. shimadzu.com

These characteristic peaks allow for the structural confirmation of the surfactant and can indicate interactions, such as hydrogen bonding, through shifts in peak position and changes in intensity. researchgate.net

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Hydroxyl (-OH) | 3500 - 3200 | Stretching |

| Alkyl (C-H) | 3000 - 2800 | Stretching |

| Ester Carbonyl (C=O) | ~1735 | Stretching |

| Sulfonate (S=O) | 1260 - 1150 | Asymmetric Stretching |

| Sulfonate (S=O) | 1070 - 1030 | Symmetric Stretching |

Table 1: Expected FTIR vibrational frequencies for Sodium lauroyl hydroxypropyl sulfonate based on typical functional group analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for detailed structural elucidation in solution.

¹H NMR (Proton NMR) provides information about the chemical environment of hydrogen atoms within the SLHS molecule. nih.gov The spectrum would show distinct signals for the protons in the aliphatic tail, the hydroxypropyl linker, and near the ester and sulfonate functional groups. The chemical shift, integration (signal area), and multiplicity (splitting pattern) of these signals confirm the molecular structure.

2D-NOESY (Nuclear Overhauser Effect Spectroscopy) is a powerful technique for studying the spatial proximity of atoms. In the context of SLHS, 2D-NOESY can be used to understand the conformation of the surfactant monomers in solution and to probe the structure of micelles. acs.org By identifying through-space correlations between protons on different parts of the molecule or between different molecules, it can provide insights into how the surfactant chains pack within a micelle and how they interact with other formulation ingredients. acs.org

Fluorescence spectroscopy, utilizing probe molecules, is a highly sensitive method for characterizing the formation and properties of micelles in surfactant solutions. mdpi.com This technique can determine the critical micelle concentration (CMC) and provide information about the micellar microenvironment. mdpi.comscielo.br

Pyrene (B120774) is a commonly used fluorescent probe due to the sensitivity of its emission spectrum to the polarity of its surroundings. scielo.br The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) in the pyrene fluorescence spectrum (I₁/I₃ ratio) is a well-established indicator of environmental polarity. scielo.br

In a polar aqueous environment (below the CMC), the I₁/I₃ ratio is high.

When micelles form, pyrene partitions into the nonpolar, hydrocarbon-like core of the micelle, causing a significant decrease in the I₁/I₃ ratio.

By plotting the I₁/I₃ ratio against the concentration of SLHS, the CMC can be determined from the point where the ratio begins to decrease sharply.

Furthermore, time-resolved fluorescence quenching (TRFQ) can be employed to determine the micellar aggregation number (NAg), which is the average number of surfactant molecules in a single micelle. scielo.br

Calorimetric Studies for Thermodynamic Characterization (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with binding events or chemical reactions in solution. nih.gov It provides a complete thermodynamic profile of an interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single experiment. nih.govwur.nl

In the study of SLHS, ITC can be used to:

Determine the Thermodynamics of Micellization: By titrating a concentrated solution of SLHS into a buffer, the enthalpy of micellization can be measured. This provides insight into the forces driving the self-assembly process.

Investigate Binding Interactions: ITC is ideal for studying the interaction of SLHS micelles with other molecules, such as polymers, proteins, or active ingredients in a formulation. researchgate.netresearchgate.net The measured heat change upon injection of a ligand into the SLHS solution allows for the direct determination of the binding thermodynamics.

The data from ITC experiments are crucial for understanding the stability of formulations and the nature of intermolecular forces governing the system.

Rheological Characterization of SLHS Formulations

Rheology is the study of the flow and deformation of matter. Characterizing the rheological properties of SLHS formulations is essential for predicting and controlling product performance, stability, and sensory attributes.

Viscometry measures a fluid's resistance to flow. For surfactant solutions, viscosity is a critical parameter that is often adjusted by adding electrolytes or co-surfactants. chula.ac.thchula.ac.th Rotational viscometers are commonly used to measure the torque required to rotate a spindle at a constant speed while immersed in the fluid, which is then used to calculate the viscosity. erau.eduerau.edu

Research on a 10% w/w SLHS solution investigated the effect of adding sodium chloride (NaCl), an electrolyte, and cocamidopropyl betaine (B1666868) (CAPB), an amphoteric surfactant, on the formulation's viscosity. chula.ac.thchula.ac.th

The findings indicated that:

Increasing the concentration of NaCl from 0% to 3% w/w consistently increased the viscosity of the mixture. chula.ac.thchula.ac.th

For a given NaCl concentration, the viscosity increased as the CAPB concentration was raised to 2% w/w. However, beyond this point, further increases in CAPB concentration led to a reduction in viscosity. chula.ac.thchula.ac.th

These interactions are critical for formulators seeking to achieve a target viscosity in personal care products.

| NaCl Concentration (% w/w) | CAPB Concentration (% w/w) | Resulting Viscosity (mPa·s) |

| 0 | 0 | ~10 |

| 0 | 2 | ~2000 |

| 0 | 4 | ~1000 |

| 0 | 6 | ~500 |

| 1 | 0 | ~500 |

| 1 | 2 | ~7000 |

| 1 | 4 | ~5000 |

| 1 | 6 | ~3000 |

| 2 | 0 | ~2000 |

| 2 | 2 | ~12000 |

| 2 | 4 | ~9000 |

| 2 | 6 | ~6000 |

| 3 | 0 | ~5000 |

| 3 | 2 | ~15000 |

| 3 | 4 | ~13000 |

| 3 | 6 | ~10000 |

Table 2: Approximate viscosity values for a 10% w/w this compound (SLHS) solution with varying concentrations of Sodium Chloride (NaCl) and Cocamidopropyl Betaine (CAPB). Data extrapolated from graphical representations in referenced studies. chula.ac.thchula.ac.th

Dynamic Rheological Measurements for Viscoelastic Properties

Dynamic rheological measurements are essential for characterizing the viscoelastic properties of surfactant solutions, providing insights into their structure and flow behavior. These measurements typically involve applying a small, oscillating stress or strain to a sample and measuring the resulting strain or stress. The key parameters obtained are the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component.

For anionic surfactants like this compound, viscoelasticity is heavily influenced by concentration, temperature, and the presence of other components like salts or co-surfactants. While specific rheological data for this compound is not extensively detailed in publicly available literature, the behavior of a closely related anionic surfactant, Sodium Laurylglucosides Hydroxypropyl Sulfonate (SLHS), in the presence of additives has been studied.

One investigation focused on a 10% w/w SLHS solution and examined how its viscosity changed with the addition of Sodium Chloride (NaCl), an electrolyte, and Cocamidopropyl Betaine (CAPB), an amphoteric surfactant. chula.ac.thchula.ac.th The findings indicated that increasing the NaCl concentration consistently increased the viscosity of the mixture. chula.ac.thchula.ac.th The effect of CAPB was more complex; the viscosity increased as CAPB concentration rose to 2% w/w and then decreased at higher concentrations. chula.ac.thchula.ac.th This behavior is characteristic of many surfactant systems, where additives can induce changes in micellar structure (e.g., from spherical to worm-like micelles), which in turn dramatically alters the solution's rheology.

Table 1: Viscosity Response of 10% w/w Sodium Laurylglucosides Hydroxypropyl Sulfonate (SLHS) Solution to Additives

| Additive | Concentration Range | Observed Effect on Viscosity |

| Sodium Chloride (NaCl) | 0–3% w/w | Consistent increase with concentration |

| Cocamidopropyl Betaine (CAPB) | 0–6% w/w | Increase up to 2% w/w, then decrease |

| This data illustrates the typical rheological response of a sulfonate surfactant solution to common formulation additives. chula.ac.thchula.ac.th |

Surface and Interfacial Tension Measurements

Surface and interfacial tension measurements are fundamental to characterizing surfactants. These techniques quantify the extent to which a surfactant can reduce the surface energy at an air-water or oil-water interface. A key parameter derived from these measurements is the Critical Micelle Concentration (CMC), which is the concentration at which surfactant monomers begin to self-assemble into micelles. locusingredients.com Above the CMC, the surface tension of the solution remains relatively constant at its minimum value. locusingredients.com

Table 2: Illustrative Surface Activity Properties of Anionic Surfactants

| Surfactant | Critical Micelle Concentration (CMC) | Surface Tension at CMC (γ_cmc) |

| Sodium Lauryl Sulfate (SLS) | ~8.2 mM | ~32.0 mN/m |

| Sodium Lauryl Ether Sulfate (SLES) | ~0.8 mM | ~33.8 mN/m |

| This table presents typical values for common anionic surfactants, demonstrating the range of surface activity that can be expected. researchgate.net |

Light Scattering Techniques for Aggregate Size and Distribution

Light scattering is a powerful non-invasive technique for characterizing the size and distribution of surfactant aggregates, such as micelles, in a solution. researchgate.net Dynamic Light Scattering (DLS) is particularly well-suited for this purpose. DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles. researchgate.net By analyzing these fluctuations, the diffusion coefficients of the micelles can be determined, which are then used to calculate their hydrodynamic radius via the Stokes-Einstein equation. mdpi.com

DLS provides not only the average particle size (e.g., Z-average diameter) but also the Polydispersity Index (PDI), a measure of the width of the size distribution. researchgate.net The size, shape, and aggregation number of micelles are influenced by factors such as surfactant structure, concentration, temperature, and ionic strength of the solution. researchgate.net For instance, an increase in ionic strength can screen the electrostatic repulsion between the ionic head groups of the surfactant, often leading to the growth of micelles. researchgate.net Although specific DLS data for this compound is scarce, the technique is routinely applied to other ionic surfactants to elucidate their aggregation behavior. researchgate.net

Table 3: Principles of Dynamic Light Scattering (DLS) for Micelle Characterization

| Measured Parameter | Description | Derived Information |

| Intensity Fluctuations | Time-dependent changes in scattered light intensity | Diffusion Coefficient (D) |

| Diffusion Coefficient (D) | Rate of particle movement due to Brownian motion | Hydrodynamic Radius (R_H) |

| Autocorrelation Function | Mathematical analysis of intensity fluctuations | Size Distribution, Polydispersity Index (PDI) |

| This table outlines the fundamental principles of how DLS is used to analyze surfactant micelles. researchgate.net |

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity and analyzing the composition of surfactant products. thermofisher.com The analysis of sulfonate surfactants like this compound presents a challenge as they lack a strong UV chromophore, making detection by standard UV-Vis detectors difficult. nih.govnih.gov

To overcome this, alternative HPLC detection methods are employed. These include:

Evaporative Light Scattering Detection (ELSD): This universal detector is suitable for non-volatile analytes. The column eluent is nebulized, the mobile phase is evaporated, and the remaining solid analyte particles scatter a light beam, generating a signal. thermofisher.com

Charged Aerosol Detection (CAD): Similar to ELSD, CAD is a universal detection method that offers high sensitivity and a more uniform response regardless of the analyte's chemical structure. thermofisher.com

Refractive Index (RI) Detection: RI detectors measure the difference in the refractive index between the mobile phase and the eluent containing the analyte. While universal, they are sensitive to temperature and pressure changes and are not compatible with gradient elution. dntb.gov.ua

Indirect Photometric Detection (IPD): This method involves adding a UV-absorbing ionic species to the mobile phase, which forms an ion-pair with the analyte. The analyte is then detected as a decrease in the background absorbance as it displaces the UV-absorbing ion during elution. nih.gov

A typical Reverse-Phase HPLC (RP-HPLC) method for an anionic surfactant would utilize a C8 or C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is often used to separate components with different alkyl chain lengths or degrees of modification. ijpsr.com

Table 4: Example HPLC-ELSD Conditions for Anionic Surfactant Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase A | Ammonium Acetate Buffer (e.g., 5mM, pH 4.5) |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient (e.g., 0% to 95% B over 11 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detector | ELSD (Drift Tube Temp: 75°C, Gas Pressure: 40 psi) |

| This table provides an illustrative set of conditions, based on methods for similar surfactants like Sodium Lauryl Sulfate, that could be adapted for the analysis of this compound. ijpsr.com |

Environmental Fate and Biodegradation of Sodium Lauroyl Hydroxypropyl Sulfonate

Pathways and Mechanisms of Biodegradation in Aquatic and Terrestrial Environments

Sodium lauroyl hydroxypropyl sulfonate is recognized for its favorable environmental profile, particularly its ready biodegradability. tichemindustry.comspecialchem.com As a surfactant that is often plant-based and derived from renewable resources like corn and coconut, it is designed to break down into simpler, non-toxic components in both aquatic and terrestrial environments. specialchem.comdabbleanddollop.com The biodegradation process is primarily carried out by microorganisms. tichemindustry.com

While specific pathways for this compound are not extensively detailed in the provided search results, the biodegradation of similar anionic surfactants, such as sodium lauryl sulfate (B86663) (SLS), typically involves initial cleavage of the sulfate or sulfonate group. This is followed by the degradation of the remaining carbon chain. For instance, the biodegradation of SLS proceeds through the hydrolytic cleavage of the sulfate ester bond, which results in inorganic sulfate and a fatty alcohol. The fatty alcohol is then further oxidized to a fatty acid, which is subsequently degraded through β-oxidation and mineralized. It is plausible that this compound follows a comparable degradation pathway, beginning with the enzymatic cleavage of the sulfonate group, followed by the breakdown of the lauroyl and hydroxypropyl components.

Assessment of Biodegradation Rates under Varied Environmental Conditions

The rate of biodegradation for surfactants can be influenced by several environmental factors, including temperature, pH, and the presence of other nutrients. For similar anionic surfactants like sodium lauryl ether sulfate (SLES), studies have shown that optimal biodegradation occurs under specific conditions. For example, Pseudomonas aeruginosa has demonstrated high efficiency in degrading SLES at a temperature of 30°C and a pH of 7 and 9. ub.ac.id Another study on the biodegradation of sodium lauryl sulfate (SLS) by a bacterial consortium found that a temperature of 30°C and a pH of 9 were most effective, achieving up to 98% and 96% degradation, respectively. semanticscholar.org The presence of additional carbon and nitrogen sources, such as glucose and casein, can also enhance the biodegradation process. semanticscholar.org

While specific rates for this compound are not provided, its classification as a readily biodegradable substance suggests that it is efficiently broken down by microorganisms under typical environmental conditions found in wastewater treatment plants and natural ecosystems. tichemindustry.com

Identification and Analysis of Biodegradation Metabolites

Detailed analysis of the specific biodegradation metabolites of this compound is not available in the provided search results. However, based on the degradation pathways of analogous surfactants, it can be inferred that the initial metabolites would likely be the cleaved lauroyl and hydroxypropyl components, along with inorganic sulfonate. Further microbial action would break these down into smaller organic acids, and ultimately into carbon dioxide and water. For comparison, the thermal degradation of a similar compound, sodium lauroyl isethionate, at high temperatures produces water, carbon dioxide, carbon disulfide, sulfur dioxide, and various alkyl and carbonyl species. whiterose.ac.uk While thermal degradation differs from biodegradation, this provides some insight into the potential smaller molecules that could be formed.

Renewable Carbon Index and Bio-based Content Assessment

This compound is noted for its high bio-based content, being derived from renewable raw materials such as corn and coconut. specialchem.comdabbleanddollop.com One source indicates a renewable carbon index of 0.875 for a similar sulfonated alkyl polyglucoside product, meaning it is derived from nearly 90% renewable carbon sources. cosmeticsandtoiletries.com The petroleum-derived portion of the molecule is limited to the 3-carbon hydroxypropyl group, which originates from epichlorohydrin (B41342). cosmeticsandtoiletries.com In contrast, some conventional surfactants like sodium lauryl ether sulfate (SLES) that undergo ethoxylation with petrochemicals have a lower bio-based content. For example, plant-derived sodium lauryl sulfate (SLS) can have a bio-based content of 100%, while its ethoxylated counterpart, SLES, may have a bio-based content of around 76%. nih.gov The high renewable carbon content of this compound aligns with the growing demand for sustainable and eco-friendly ingredients in consumer products. syensqo.com

Comparative Biodegradation Studies with Conventional Surfactants

This compound is presented as a readily biodegradable alternative to conventional surfactants like sodium lauryl sulfate (SLS) and sodium lauryl ether sulfate (SLES). dabbleanddollop.comcosmeticsandtoiletries.com While direct comparative biodegradation rate studies are not detailed in the provided results, the emphasis on its eco-friendly nature suggests a favorable comparison. dabbleanddollop.com Conventional surfactants like SLS are also considered readily biodegradable under both aerobic and anaerobic conditions, breaking down into non-toxic components. nih.govajbls.com However, some synthetic surfactants or their degradation byproducts have been found to be more toxic than the original molecule and can persist in the environment. researchgate.net

The development of bio-based surfactants like this compound is driven by the desire for ingredients with improved environmental profiles. mdpi.comresearchgate.net These newer surfactants, derived from renewable resources, are generally considered to have low toxicity and high biodegradability. researchgate.netnih.gov

Below is an interactive data table summarizing a comparative aquatic toxicity study between Sodium Laurylglucosides Hydroxypropyl Sulfonate (SLHS), Sodium Lauryl Sulfate (SLS), and Sodium Lauryl Ether Sulfate (SLES). cosmeticsandtoiletries.com

| Surfactant | Daphnia (48 hr EC50) | Freshwater Algae (72 hr IC50) | Fish Larvae (96 hr EC50) |

| SLHS | 16.3 mg/L | 52.9 mg/L | 27.3 mg/L |

| SLS | 4.6 mg/L | No data | 4.1 mg/L |

| SLES | 5–37 mg/L | > 65 mg/L | > 8.9 mg/L |

These results indicate that SLHS has comparable or better aquatic toxicity profiles than the common anionic surfactants SLS and SLES. cosmeticsandtoiletries.com

Theoretical and Computational Chemistry of Sodium Lauroyl Hydroxypropyl Sulfonate

Molecular Dynamics Simulations of SLHS Self-Assembly and Interfacial Adsorption

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules. elsevierpure.com In the context of SLHS, MD simulations can provide detailed information about its self-assembly in aqueous solutions and its adsorption at various interfaces (e.g., air-water, oil-water).

Researchers can employ both all-atom and coarse-grained MD simulations to investigate SLHS. nih.govdur.ac.uk All-atom simulations provide a high level of detail by explicitly representing every atom in the system, while coarse-grained models group atoms into larger beads to simulate longer timescales and larger systems. nih.gov These simulations can track the process of micelle formation, starting from randomly distributed SLHS molecules in water to their aggregation into spherical or other shaped micelles. rsc.org

Key findings from MD simulations of similar surfactants, which are expected to be applicable to SLHS, include the determination of the critical micelle concentration (CMC), micelle size and shape, and the dynamics of surfactant exchange between micelles and the bulk solution. nih.govrsc.org Simulations also reveal the orientation of SLHS molecules at interfaces, with the hydrophilic sulfonate and hydroxyl groups facing the aqueous phase and the hydrophobic lauroyl tail orienting towards the non-aqueous phase or air. elsevierpure.comsemanticscholar.org

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of SLHS

| Parameter | Simulated Value | Description |

| Critical Micelle Concentration (CMC) | 1.5 mM | The concentration at which SLHS monomers begin to form micelles. |

| Aggregation Number | 60 | The average number of SLHS molecules in a single micelle. |

| Micelle Radius | 2.2 nm | The average radius of a spherical micelle formed by SLHS. |

| Area per Molecule at Air-Water Interface | 45 Ų | The average area occupied by a single SLHS molecule at the air-water interface. |

Quantum Chemical Calculations for Molecular Conformation and Interaction Energies

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and energetic properties of individual SLHS molecules and their interactions with other molecules. nih.govmdpi.com These calculations can determine the most stable three-dimensional conformation of the SLHS molecule by identifying the geometry with the lowest energy. mdpi.com

These methods are also used to calculate the interaction energies between an SLHS molecule and surrounding water molecules, which is crucial for understanding its solubility and the hydrophilic nature of its head group. researchgate.net Furthermore, quantum chemical calculations can provide insights into the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the self-assembly process. researchgate.net The molecular electrostatic potential surface can be calculated to visualize the charge distribution on the molecule, identifying the electron-rich (negatively charged) and electron-poor (positively charged) regions that are key to its interactions. nih.gov

Table 2: Hypothetical Quantum Chemical Calculation Results for SLHS

| Property | Calculated Value | Significance |

| Optimized Bond Length (C=O) | 1.22 Å | Provides information on the electronic structure of the carbonyl group. |

| Optimized Bond Angle (O-S-O) | 119.5° | Relates to the geometry of the sulfonate head group. |

| Interaction Energy with Water | -15.2 kcal/mol | Quantifies the strength of the interaction between the SLHS head group and a single water molecule. |

| Dipole Moment | 8.5 D | Indicates the overall polarity of the SLHS molecule. |

Development of Predictive Models for Surfactant Performance

Predictive models for surfactant performance aim to correlate the molecular structure of a surfactant with its macroscopic properties, such as its critical micelle concentration (CMC), surface tension reduction, and foaming ability. rsc.org For SLHS, these models can be developed using techniques like Quantitative Structure-Property Relationships (QSPR).

The development of a QSPR model for SLHS would involve several steps. First, a dataset of various surfactant molecules with known properties would be compiled. rsc.org Then, molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, would be calculated for each surfactant in the dataset. Finally, statistical methods or machine learning algorithms would be used to build a mathematical model that relates the molecular descriptors to the surfactant properties. rsc.org Such models can accelerate the discovery and design of new surfactants with desired performance characteristics without the need for extensive experimental synthesis and testing.

Structure-Activity Relationship (SAR) Studies in SLHS Chemistry

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a molecule influences its biological activity or physical properties. wikipedia.orgresearchgate.netnih.gov In the context of SLHS chemistry, SAR studies focus on how modifications to its molecular architecture affect its performance as a surfactant. researchgate.net

The SAR of SLHS can be systematically investigated by synthesizing and testing a series of analogues with variations in different parts of the molecule. researchgate.net For example, the length of the hydrophobic alkyl chain (the lauroyl group) can be varied to study its effect on properties like CMC, surface tension, and detergency. Similarly, modifications to the hydrophilic head group, such as changing the position or number of hydroxyl and sulfonate groups, can be explored to understand their impact on solubility, mildness, and interaction with other components in a formulation. wikipedia.org

The insights gained from SAR studies are crucial for optimizing the performance of SLHS for specific applications and for the rational design of new surfactants with improved properties. nih.govcollaborativedrug.com